4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide
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Overview
Description
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of bis(2-chloroethyl)sulfamoyl and nitrophenyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acylation: The reaction of 4-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide.
Alkylation: The reaction of the sulfamoyl group with 2-chloroethyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-aminophenyl)benzamide.
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular functions. The bis(2-chloroethyl)sulfamoyl group is particularly reactive and can form cross-links with DNA, which is a mechanism of action similar to that of certain chemotherapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O5S/c18-9-11-21(12-10-19)28(26,27)16-7-1-13(2-8-16)17(23)20-14-3-5-15(6-4-14)22(24)25/h1-8H,9-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLVPCJLWVYTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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